molecular formula C8H9BrN2O3 B11814859 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11814859
M. Wt: 261.07 g/mol
InChI Key: WJZJUNZIPKDYCR-UHFFFAOYSA-N
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Description

5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with an allyloxy group, a bromine atom, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Allylation: The allyloxy group can be introduced via an allylation reaction, often using allyl bromide and a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a Grignard reagent or through hydrolysis of a nitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Dehalogenated products.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(Allyloxy)-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    5-(Allyloxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    5-(Allyloxy)-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid can impart unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

4-bromo-1-methyl-5-prop-2-enoxypyrazole-3-carboxylic acid

InChI

InChI=1S/C8H9BrN2O3/c1-3-4-14-7-5(9)6(8(12)13)10-11(7)2/h3H,1,4H2,2H3,(H,12,13)

InChI Key

WJZJUNZIPKDYCR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Br)OCC=C

Origin of Product

United States

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